1-(2,3,4-trimethoxybenzoyl)piperazine: Exact Mass Determination, Structural Profiling, and Analytical Workflows
1-(2,3,4-trimethoxybenzoyl)piperazine: Exact Mass Determination, Structural Profiling, and Analytical Workflows
Executive Summary
In the landscape of cardiovascular and metabolic drug discovery, piperazine derivatives play a foundational role. 1-(2,3,4-trimethoxybenzoyl)piperazine (CAS: 93896-51-6) [1] is a critical synthetic intermediate and screening compound. It is structurally homologous to the well-known anti-ischemic agent trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine), differing only by the substitution of a benzylic methylene group with a carbonyl group.
This seemingly minor modification converts a basic benzylamine into a neutral benzamide, fundamentally altering the molecule's pKa, lipophilicity, and potential binding affinity to metabolic enzymes. For researchers synthesizing this compound for structure-activity relationship (SAR) studies, determining its exact mass via High-Resolution Mass Spectrometry (HRMS) is a non-negotiable quality control step. This whitepaper provides a comprehensive technical guide to the physicochemical properties, analytical workflows, and pharmacological context of 1-(2,3,4-trimethoxybenzoyl)piperazine.
Physicochemical Profiling & Mass Calculations
In high-resolution analytical workflows, distinguishing between molecular weight (average mass based on isotopic distribution) and exact mass (monoisotopic mass based on the most abundant isotopes) is critical.
For 1-(2,3,4-trimethoxybenzoyl)piperazine, the exact mass is calculated using the primary isotopes: 12C (12.000000 Da), 1H (1.007825 Da), 14N (14.003074 Da), and 16O (15.994915 Da).
Quantitative Data Summary
| Parameter | Value |
| Chemical Name | 1-(2,3,4-trimethoxybenzoyl)piperazine |
| CAS Number | 93896-51-6 |
| Molecular Formula | C 14 H 20 N 2 O 4 |
| Molecular Weight (Average) | 280.32 g/mol |
| Exact Mass (Monoisotopic) | 280.1423 Da |
| Protonated Mass [M+H] + | 281.1496 Da |
Causality Check: Why rely on the exact mass? In complex biological matrices or crude synthetic mixtures, isobaric interferences (molecules with the same nominal mass but different elemental compositions) can lead to false positives. HRMS resolves these by measuring the mass defect, ensuring that the detected m/z of 281.1496 corresponds exclusively to C 14 H 21 N 2 O 4+ .
Experimental Protocols: Synthesis & HRMS Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning each workflow contains internal checks to verify success before proceeding to the next step.
Protocol A: Synthesis via Amide Coupling
Objective : Synthesize 1-(2,3,4-trimethoxybenzoyl)piperazine from commercially available precursors.
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Activation : Dissolve 1.0 eq of 2,3,4-trimethoxybenzoic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq of HATU and 2.0 eq of N,N-diisopropylethylamine (DIPEA).
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Causality: HATU is selected over EDC/HOBt for its superior kinetics in forming the active ester, minimizing side reactions. DIPEA acts as a non-nucleophilic base to neutralize the acid generated during coupling without competing for the electrophile.
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Coupling : Slowly add 1.1 eq of mono-Boc-protected piperazine to the mixture. Stir at room temperature for 2 hours.
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Self-Validation Step : Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is only considered complete when the starting acid spot is entirely consumed.
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Deprotection : Treat the purified intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:4 ratio) for 1 hour to remove the Boc group, yielding the free secondary amine.
Fig 1: Synthesis and LC-HRMS validation workflow for 1-(2,3,4-trimethoxybenzoyl)piperazine.
Protocol B: Exact Mass Determination via LC-HRMS
Objective : Validate the elemental composition of the synthesized compound using Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry.
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System Calibration (Self-Validation) : Before injecting the sample, infuse a Leucine Enkephalin standard ([M+H] + = 556.2771 Da). The system is validated for use only if the mass accuracy error is < 2 ppm.
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Sample Preparation : Dissolve the purified compound in LC-MS grade Methanol to 1 µg/mL.
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Chromatography : Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm).
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Mobile Phase A : Water + 0.1% Formic Acid.
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Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
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Causality: Formic acid is mandatory. It lowers the pH of the mobile phase, ensuring the secondary amine of the piperazine ring is fully protonated, which exponentially increases ionization efficiency in ESI+ mode.
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Data Acquisition & Processing : Acquire data in positive ion mode with a resolution of >20,000 FWHM. Extract the chromatogram using a Mass Extraction Window (MEW) of 5 ppm around m/z 281.1496 [2].
Pharmacological Relevance: The Metabolic Shift
The structural parent of this compound, trimetazidine, is a metabolic modulator that exerts its anti-ischemic effects by selectively inhibiting long-chain 3-ketoacyl-CoA thiolase (3-KAT) . This inhibition forces the heart to shift its energy metabolism from oxygen-intensive fatty acid β -oxidation to highly efficient glucose oxidation [3].
When researchers utilize 1-(2,3,4-trimethoxybenzoyl)piperazine in drug development, they are testing how the conversion of a flexible, basic benzylamine into a rigid, neutral benzamide impacts target engagement. The carbonyl oxygen introduces a new hydrogen-bond acceptor, while the restricted rotation of the amide bond locks the piperazine ring into a specific conformational space, which can either enhance or abrogate binding to the 3-KAT active site.
Fig 2: Pharmacological pathway illustrating the metabolic shift from fatty acid to glucose oxidation.
References
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NextSDS. "1-(2,3,4-trimethoxybenzoyl)piperazine — Chemical Substance Information." Available at: 1
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U.S. Food and Drug Administration (FDA). "Memorandum: Details of criteria for various types of unit-resolution mass spectrometry (MS) and high resolution mass spectrometry (HRMS)." Available at:2
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AHA Journals. "The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase." Available at: 3
